Citral
Citral
Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals.
Geranial is a monoterpenoid that is (2E,6E)-octa-2,6-dienal substituted by methyl groups at positions 3 and 7. It has a role as a plant metabolite and a volatile oil component. It is an enal, a monoterpenoid and a polyprenal.
Citral is a natural product found in Pectis brevipedunculata, Boesenbergia rotunda, and other organisms with data available.
Citral is a metabolite found in or produced by Saccharomyces cerevisiae.
Geranial is a monoterpenoid that is (2E,6E)-octa-2,6-dienal substituted by methyl groups at positions 3 and 7. It has a role as a plant metabolite and a volatile oil component. It is an enal, a monoterpenoid and a polyprenal.
Citral is a natural product found in Pectis brevipedunculata, Boesenbergia rotunda, and other organisms with data available.
Citral is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
141-27-5
VCID:
VC21015415
InChI:
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+
SMILES:
CC(=CCCC(=CC=O)C)C
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
Citral
CAS No.: 141-27-5
Cat. No.: VC21015415
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals. Geranial is a monoterpenoid that is (2E,6E)-octa-2,6-dienal substituted by methyl groups at positions 3 and 7. It has a role as a plant metabolite and a volatile oil component. It is an enal, a monoterpenoid and a polyprenal. Citral is a natural product found in Pectis brevipedunculata, Boesenbergia rotunda, and other organisms with data available. Citral is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 141-27-5 |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dienal |
| Standard InChI | InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+ |
| Standard InChI Key | WTEVQBCEXWBHNA-JXMROGBWSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/C=O)/C)C |
| SMILES | CC(=CCCC(=CC=O)C)C |
| Canonical SMILES | CC(=CCCC(=CC=O)C)C |
| Boiling Point | 444 °F at 760 mmHg (Decomposes) (NTP, 1992) 229 °C 228.00 to 229.00 °C. @ 760.00 mm Hg 226-228 °C |
| Colorform | Mobile pale yellow liquid |
| Flash Point | 215 °F (NTP, 1992) 195 °F (91 °C) (CLOSED CUP) 82 °C c.c. |
| Melting Point | Melting point <-10 °C. |
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